molecular formula C20H20NO4+ B1672809 Jatrorrhizine CAS No. 3621-38-3

Jatrorrhizine

Cat. No.: B1672809
CAS No.: 3621-38-3
M. Wt: 338.4 g/mol
InChI Key: MXTLAHSTUOXGQF-UHFFFAOYSA-O
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Mechanism of Action

Target of Action

Jatrorrhizine primarily targets Monoamine Oxidase (MAO) . It binds and noncompetitively inhibits MAO, with an IC50 of 4 μM for MAO-A and 62 μM for MAO-B . MAO is an enzyme that catalyzes the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters.

Mode of Action

This compound interacts with its target, MAO, by binding and inhibiting it noncompetitively . This inhibition interferes with the normal function of MAO, leading to changes in the metabolism of monoamines. It also interferes with multidrug resistance by cancer cells in vitro when exposed to a chemotherapeutic agent .

Biochemical Pathways

This compound affects the biochemical pathway involving α-glucosidase and aldose reductase (AR) . Its inhibitory action on these enzymes plays a significant role in its hypoglycemic effect. It also inhibits the H2O2-induced activation of the MAPK signaling pathway in N9 cells .

Result of Action

This compound exhibits a wide range of pharmacological properties. It has been reported to have anti-diabetic, antimicrobial, antiprotozoal, anticancer, anti-obesity, and hypolipidemic properties, along with central nervous system activities . These effects are the result of its interaction with its targets and the subsequent changes in biochemical pathways.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound displays potent inhibition of gut microbiota modulation and reduction of blood glucose in db/db mice . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Jatrorrhizine can be synthesized through various chemical reactions. The structures of these synthesized compounds are characterized using 1H NMR, 13C NMR, and MS spectroscopy .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources such as Coptis chinensis and Rhizoma coptidis . The extraction process includes drying the plant material, followed by solvent extraction and purification to isolate the alkaloid.

Chemical Reactions Analysis

Types of Reactions

Jatrorrhizine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Specific conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions include derivatives of this compound with enhanced antimicrobial and antifungal properties . For example, 3-octyloxy 8-alkylthis compound derivatives have been synthesized and found to have much stronger antimicrobial effects .

Properties

IUPAC Name

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,8-11H,6-7H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTLAHSTUOXGQF-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189767
Record name Jatrorrhizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3621-38-3
Record name Jatrorrhizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3621-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jatrorrhizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jatrorrhizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Jatrorrhizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.744
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name JATRORRHIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/091S1F8V5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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